Methyl 2-amino-5-ethylthiophene-3-carboxylate
CAS No.: 19156-63-9
Cat. No.: VC21019747
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19156-63-9 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | methyl 2-amino-5-ethylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C8H11NO2S/c1-3-5-4-6(7(9)12-5)8(10)11-2/h4H,3,9H2,1-2H3 |
| Standard InChI Key | YFGOHKLTZXZUPH-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(S1)N)C(=O)OC |
| Canonical SMILES | CCC1=CC(=C(S1)N)C(=O)OC |
Introduction
Structural Characteristics and Basic Properties
Methyl 2-amino-5-ethylthiophene-3-carboxylate is a derivative of thiophene, a sulfur-containing heterocyclic compound. It features an amino group at position 2, an ethyl substituent at position 5, and a methyl carboxylate group at position 3 on the thiophene ring. This specific arrangement of functional groups creates a molecule with unique chemical reactivity and potential applications in various fields.
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 19156-63-9 |
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| Functional Groups | Amino (-NH2), Carboxylate ester (-COOCH3), Ethyl (-CH2CH3) |
| Ring Structure | Thiophene (5-membered heterocyclic with sulfur) |
The presence of both electron-donating (amino and ethyl) and electron-withdrawing (carboxylate) groups on the thiophene ring creates an interesting electronic distribution that influences its chemical behavior and reactivity patterns. This balanced functionalization makes the compound particularly valuable as a synthetic intermediate.
Synthesis Methodologies
The synthesis of methyl 2-amino-5-ethylthiophene-3-carboxylate can be achieved through several methodological approaches, each with specific advantages depending on the scale and purpose of production.
Laboratory-Scale Synthesis
Laboratory synthesis of this compound typically involves the careful manipulation of appropriate thiophene derivatives with suitable reagents under controlled conditions. A common approach involves the alkylation of precursor molecules using ethyl halides in the presence of strong bases. The reaction typically proceeds as follows:
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Selection of an appropriate thiophene derivative with amino and carboxylate groups already in place
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Alkylation using ethyl halides (such as ethyl bromide or ethyl iodide)
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Use of bases like sodium hydride or potassium carbonate to facilitate the reaction
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Employment of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Careful temperature control to optimize yield and minimize side reactions
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Purification through chromatography or recrystallization techniques
This laboratory approach allows for precise control over reaction conditions and typically yields high-purity product suitable for research applications.
Industrial Production Methods
For industrial-scale production, the synthesis methods are optimized for efficiency, cost-effectiveness, and reproducibility. These methods often include:
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Continuous flow reactors instead of batch processing to ensure consistent product quality
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Optimized reaction parameters to maximize yield while minimizing byproduct formation
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Efficient heat transfer systems to precisely control reaction temperatures
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Automated monitoring and control systems to maintain reaction conditions
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Scaled-up purification processes that minimize solvent usage and waste generation
The industrial production methods are similar in chemistry to laboratory methods but are engineered to handle larger volumes while maintaining product quality and reducing environmental impact.
Chemical Reactivity and Reaction Profiles
The chemical behavior of methyl 2-amino-5-ethylthiophene-3-carboxylate is largely determined by the presence of its three key functional groups. Each functional group provides specific reaction sites that can be exploited in different chemical transformations.
Amino Group Reactivity
The primary amino group at position 2 is a nucleophilic center that can participate in various reactions:
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Acylation reactions to form amides
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Alkylation to form secondary or tertiary amines
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Diazotization followed by various transformations (Sandmeyer reactions)
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Schiff base formation with aldehydes and ketones
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Participation in various condensation reactions
The amino group significantly affects the electronic distribution in the thiophene ring, activating it toward electrophilic attack at specific positions.
Carboxylate Ester Reactivity
The methyl carboxylate group at position 3 can undergo typical ester transformations:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to form alcohols or aldehydes
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Amidation reactions to form carboxamides
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Decarboxylation under specific conditions
This functional group provides an important handle for further structural modifications and can be converted to various other functional groups as needed.
Thiophene Ring Reactivity
The thiophene ring itself, modified by the presence of the substituents, can participate in:
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Electrophilic aromatic substitution reactions
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Metalation reactions, particularly at position 4
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Oxidation reactions that can affect the sulfur atom
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Diels-Alder reactions under specific conditions
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Cross-coupling reactions when appropriately functionalized
The combination of these reactive sites makes methyl 2-amino-5-ethylthiophene-3-carboxylate a versatile building block for complex molecular architectures.
Applications in Chemical Synthesis
Methyl 2-amino-5-ethylthiophene-3-carboxylate serves as an important intermediate in various chemical syntheses due to its multiple functional groups that provide sites for further transformations.
As a Building Block in Organic Synthesis
The compound functions effectively as a multifunctional building block for creating more complex molecules. Its applications include:
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Synthesis of heterocyclic compounds with extended ring systems
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Development of functionalized materials for specialty applications
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Creation of molecules with specific electronic properties
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Incorporation into larger molecular frameworks through selective functionalization
The presence of multiple reactive sites allows for sequential modifications to build molecular complexity in a controlled manner.
Pharmaceutical Intermediates
In pharmaceutical synthesis, methyl 2-amino-5-ethylthiophene-3-carboxylate can serve as a valuable intermediate due to several advantageous features:
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The thiophene ring provides a stable scaffold that can enhance drug metabolic stability
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The amino group offers a position for introducing additional functionality or forming hydrogen bonds with biological targets
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The ethyl group contributes hydrophobicity that can influence pharmacokinetic properties
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The carboxylate group provides another site for structural modifications, such as amide formation with various amines
These features make the compound potentially useful in developing pharmaceutical candidates with specific structural requirements.
Related Thiophene Derivatives and Comparative Analysis
Understanding methyl 2-amino-5-ethylthiophene-3-carboxylate's properties and applications can be enhanced by comparing it with structurally related thiophene derivatives. This comparative analysis highlights how subtle structural changes can significantly impact chemical and physical properties.
Comparison with Methyl-Substituted Analogues
The methyl-substituted analogue (methyl 2-amino-5-methylthiophene-3-carboxylate) differs from the ethyl-substituted compound in several key aspects:
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Decreased lipophilicity due to the shorter alkyl chain
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Slightly different electronic properties affecting the reactivity of the thiophene ring
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Different crystallization and solubility behaviors
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Potentially altered binding interactions in biological systems
These differences, though subtle, can significantly influence the compound's behavior in various applications and reactions.
Synthesis Pathway Comparisons
The synthesis pathways for related thiophene derivatives often share common steps but may require specific modifications based on the alkyl substituent . For example, the hydrolysis of methyl 2-amino-5-methylthiophene-3-carboxylate to form the corresponding carboxylic acid requires specific conditions involving lithium hydroxide in a mixture of THF, methanol, and water at elevated temperatures .
Similar principles likely apply to the ethyl derivative, though the reactivity and optimal conditions may vary slightly based on the different electronic and steric effects of the ethyl group compared to the methyl group.
Research Findings and Future Directions
Current research involving methyl 2-amino-5-ethylthiophene-3-carboxylate and related compounds focuses on expanding their applications and optimizing their synthesis and functionalization.
Recent Synthetic Advances
Recent advances in synthetic methodologies have improved access to functionalized thiophene derivatives:
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Development of more selective catalysts for alkylation reactions
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Microwave-assisted synthesis methods for reduced reaction times
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Green chemistry approaches that reduce solvent usage and waste generation
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One-pot multi-step processes that improve efficiency
These advances continue to make the synthesis of compounds like methyl 2-amino-5-ethylthiophene-3-carboxylate more efficient and environmentally friendly.
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